molecular formula C6H6BrFN2 B11786215 (4-Bromo-2-fluoropyridin-3-yl)methanamine

(4-Bromo-2-fluoropyridin-3-yl)methanamine

Cat. No.: B11786215
M. Wt: 205.03 g/mol
InChI Key: PINRBVYSKQTNLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanamine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-fluoropyridine with formaldehyde and ammonia under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(4-Bromo-2-fluoropyridin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-bromo-2-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI Key

PINRBVYSKQTNLN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)CN)F

Origin of Product

United States

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